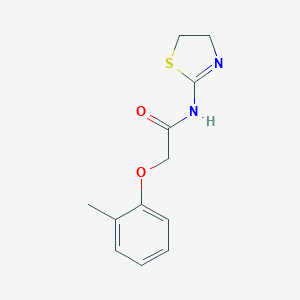![molecular formula C19H22FN5OS B262678 ({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE](/img/structure/B262678.png)
({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a complex organic compound characterized by the presence of fluorobenzyl, benzyl, and tetrazolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorobenzyl chloride with 3-hydroxybenzylamine to form an intermediate, which is then reacted with 1-methyl-1H-tetrazole-5-thiol under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It may be investigated for its efficacy in treating certain diseases or conditions.
Industry: In industrial applications, the compound can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of ({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with specific molecular targets. The fluorobenzyl and tetrazolyl groups may play a role in binding to these targets, while the benzylamine moiety can modulate the compound’s overall activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amine
- N-{3-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine
Uniqueness
({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to the presence of both fluorobenzyl and tetrazolyl groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C19H22FN5OS |
|---|---|
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
N-[[3-[(2-fluorophenyl)methoxy]phenyl]methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C19H22FN5OS/c1-25-19(22-23-24-25)27-11-5-10-21-13-15-6-4-8-17(12-15)26-14-16-7-2-3-9-18(16)20/h2-4,6-9,12,21H,5,10-11,13-14H2,1H3 |
InChI-Schlüssel |
FYNCPMWJWMPZRT-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CC(=CC=C2)OCC3=CC=CC=C3F |
Kanonische SMILES |
CN1C(=NN=N1)SCCCNCC2=CC(=CC=C2)OCC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B262595.png)
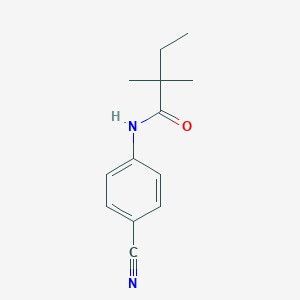
![N-[2-(methylsulfanyl)phenyl]methanesulfonamide](/img/structure/B262598.png)
![N-[(4-chlorophenyl)methyl]-2,2-dimethylbutanamide](/img/structure/B262599.png)
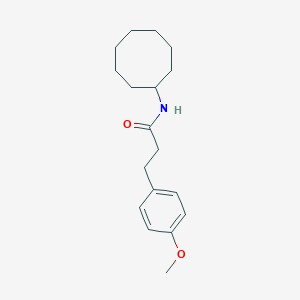
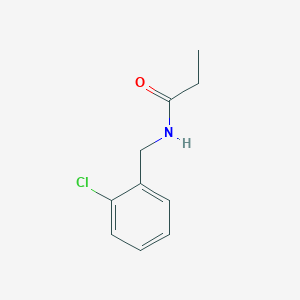
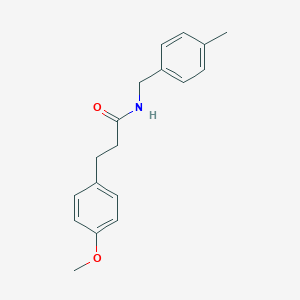
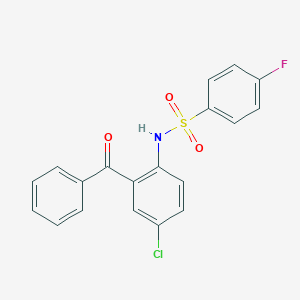
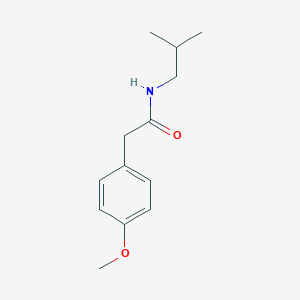
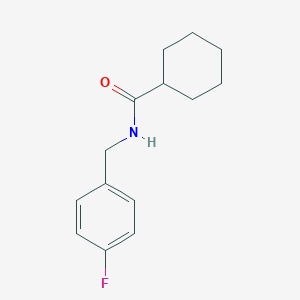
![Methyl 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}benzoate](/img/structure/B262621.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B262628.png)
![N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea](/img/structure/B262629.png)
